4-bromo-N-((Z)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-1-naphthyl}methylidene)aniline
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Overview
Description
4-bromo-N-((Z)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-1-naphthyl}methylidene)aniline is a complex organic compound that features a bromine atom, a chlorine atom, and a thiazole ring
Preparation Methods
The synthesis of 4-bromo-N-((Z)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-1-naphthyl}methylidene)aniline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the thiazole ring: This can be achieved by reacting 2-chloro-1,3-thiazole with appropriate reagents under controlled conditions.
Attachment of the naphthyl group: The thiazole derivative is then reacted with a naphthyl compound to form the intermediate.
Bromination and methoxylation: The intermediate undergoes bromination and methoxylation to introduce the bromine and methoxy groups.
Formation of the final compound: The final step involves the condensation of the intermediate with aniline under specific conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
4-bromo-N-((Z)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-1-naphthyl}methylidene)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various derivatives.
Scientific Research Applications
4-bromo-N-((Z)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-1-naphthyl}methylidene)aniline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-((Z)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-1-naphthyl}methylidene)aniline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
4-bromo-N-((Z)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-1-naphthyl}methylidene)aniline can be compared with similar compounds such as:
4-bromo-N-((Z)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-1-phenyl}methylidene)aniline: This compound has a phenyl group instead of a naphthyl group, which may affect its chemical reactivity and biological activity.
4-bromo-N-((Z)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-1-naphthyl}methylidene)benzamide: The presence of a benzamide group can influence the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-bromophenyl)-1-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]naphthalen-1-yl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrClN2OS/c22-15-6-8-16(9-7-15)24-12-19-18-4-2-1-3-14(18)5-10-20(19)26-13-17-11-25-21(23)27-17/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLTZCISPCEZGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=C(C=C3)Br)OCC4=CN=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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